

# Spectroscopic Profile of 3-Acetyl-7-azaindole: A Technical Guide

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## Compound of Interest

Compound Name: 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

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This technical guide provides a comprehensive overview of the spectroscopic data for 3-Acetyl-7-azaindole (CAS No: 83393-46-8), a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Compound Overview

3-Acetyl-7-azaindole, with the chemical formula  $C_9H_8N_2O$  and a molecular weight of 160.17 g/mol, is a heterocyclic compound belonging to the azaindole class. Its structure, featuring a pyrrolo[2,3-b]pyridine core with an acetyl group at the 3-position, is of significant interest in medicinal chemistry.

## Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 3-Acetyl-7-azaindole. These values are essential for the structural elucidation and quality control of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The  $^1H$  and  $^{13}C$  NMR data provide detailed information about the hydrogen and carbon framework of 3-

Acetyl-7-azaindole.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	

Note: Specific, experimentally determined NMR data for 3-Acetyl-7-azaindole was not available in the public domain at the time of this compilation. The tables are provided as a template for expected data.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Acetyl-7-azaindole is expected to show characteristic absorption bands for the N-H, C=O, and aromatic C-H and C=C bonds.

Table 3: IR Spectroscopic Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
Data not available in search results		

Note: A detailed peak list from an experimental IR spectrum of 3-Acetyl-7-azaindole was not found in the available search results.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
160.17	Base Peak	[M] <sup>+</sup> (Molecular Ion)
Other fragments not available		

Note: While the molecular ion peak can be confidently predicted from the molecular formula, a detailed experimental fragmentation pattern was not available in the search results.

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized procedures that can be adapted for the analysis of 3-Acetyl-7-azaindole.

### NMR Spectroscopy

A sample of 3-Acetyl-7-azaindole would be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>). <sup>1</sup>H and <sup>13</sup>C NMR spectra would then be recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

### IR Spectroscopy

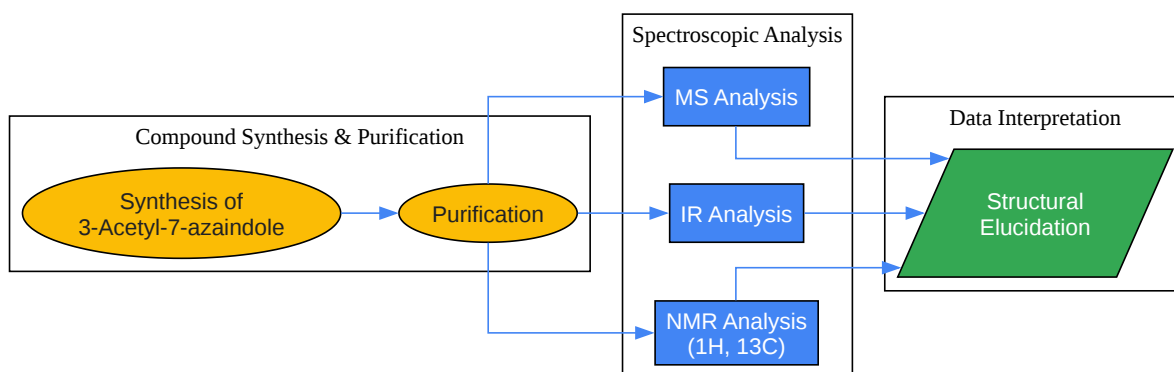
The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>.

### Mass Spectrometry

Mass spectral data can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, the sample is introduced into the ion source, where it is bombarded with electrons to generate charged fragments. The mass-to-charge ratio ( $m/z$ ) of these fragments is then determined.

## Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of 3-Acetyl-7-azaindole is illustrated in the following diagram.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of 3-Acetyl-7-azaindole.

This guide serves as a foundational resource for the spectroscopic properties of 3-Acetyl-7-azaindole. For definitive analysis, it is recommended to acquire experimental data on a specific batch of the compound under controlled conditions.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Acetyl-7-azaindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1281412#3-acetyl-7-azaindole-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1281412#3-acetyl-7-azaindole-spectroscopic-data-nmr-ir-ms)

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